Enhanced Lipophilicity (LogP) Relative to Unsubstituted Pyridine Analog
The 6-methyl substitution on the pyridine ring significantly increases the compound's lipophilicity compared to the unsubstituted 1-(pyridin-2-yl)hexan-1-amine. The target compound exhibits a computed LogP of 2.97012 , whereas the comparator has a LogP of 2.6617 . This difference of +0.3084 log units indicates a measurable increase in hydrophobicity, which is a key determinant of passive membrane diffusion and blood-brain barrier penetration.
| Evidence Dimension | Computed Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.97012 |
| Comparator Or Baseline | 1-(Pyridin-2-yl)hexan-1-amine (LogP = 2.6617) |
| Quantified Difference | ΔLogP = +0.3084 |
| Conditions | In silico computed values from vendor datasheets (ChemScene and Leyan). |
Why This Matters
Higher LogP correlates with improved passive membrane permeability and potential for enhanced oral bioavailability or CNS penetration, making the compound a more suitable candidate for cellular assays and in vivo studies.
